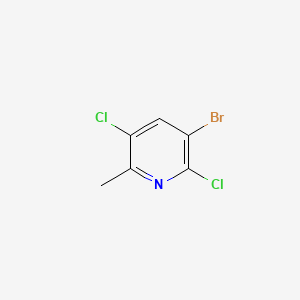
3-Bromo-2,5-dichloro-6-methylpyridine
説明
3-Bromo-2,5-dichloro-6-methylpyridine is a halogenated aromatic organic compound with the molecular formula C6H4BrCl2N. It is a versatile intermediate used in various chemical syntheses, particularly in the fields of agriculture, pharmaceuticals, and materials science.
Synthetic Routes and Reaction Conditions:
Halogenation of Pyridine Derivatives: The compound can be synthesized by the halogenation of pyridine derivatives. This involves the substitution of hydrogen atoms on the pyridine ring with halogen atoms (bromine and chlorine) under controlled conditions.
Sandmeyer Reaction: This reaction involves the conversion of an aniline derivative to a diazonium salt, followed by its reaction with copper(I) bromide and copper(I) chloride to introduce bromine and chlorine atoms, respectively.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batch reactors where precise control over temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity.
Continuous Flow Process: Some manufacturers use continuous flow reactors to streamline the production process, allowing for more efficient and scalable synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as oxides or hydroxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution Reactions: Substitution reactions are common, where one or more halogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) and various nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives like pyridine N-oxide.
Reduction Products: Reduced forms such as this compound amine.
Substitution Products: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
3-Bromo-2,5-dichloro-6-methylpyridine is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Medicine: It is utilized in the synthesis of pharmaceuticals, particularly in the development of new drugs.
Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism by which 3-Bromo-2,5-dichloro-6-methylpyridine exerts its effects depends on the specific reaction or application. For example, in substitution reactions, the mechanism typically involves the nucleophilic attack on the pyridine ring, followed by the displacement of a halogen atom.
Molecular Targets and Pathways:
Nucleophilic Substitution: The compound acts as an electrophile, reacting with nucleophiles to form new bonds.
Oxidation-Reduction: The compound can act as an oxidizing or reducing agent, depending on the reaction conditions.
類似化合物との比較
3-Bromo-2-chloro-6-methylpyridine
3-Bromo-2,4-dichloro-6-methylpyridine
3-Bromo-2,6-dichloropyridine
特性
IUPAC Name |
3-bromo-2,5-dichloro-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c1-3-5(8)2-4(7)6(9)10-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGADSQPTWOGBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Benzyl[3-(difluoromethoxy)propyl]amine](/img/structure/B1528140.png)



